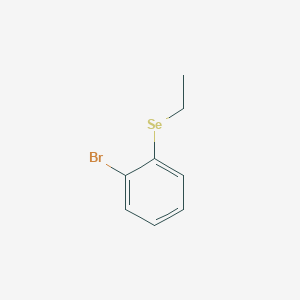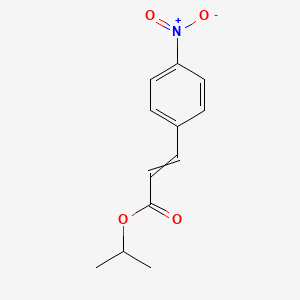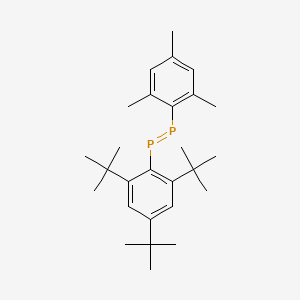![molecular formula C10H11ClN4S B14421117 1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 84827-88-3](/img/structure/B14421117.png)
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite.
Reaction with 2-aminoacetonitrile hydrochloride: The diazotized product is then reacted with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.
Reflux in ethanol: The intermediate product is heated under reflux in ethanol to yield the desired compound.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Receptor Binding: It binds to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound affects various signaling pathways, including those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: This compound is a basic triazole structure and serves as a precursor for many derivatives, including the one .
1,3,4-Thiadiazole: Similar to triazoles, thiadiazoles exhibit a wide range of biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This hybrid compound combines the triazole and thiadiazine rings and has shown significant pharmacological potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84827-88-3 |
|---|---|
Molekularformel |
C10H11ClN4S |
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-13-9(12)15(14-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
RDMMWTFBSQQYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN(C(=N1)N)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)

![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)


phosphanium bromide](/img/structure/B14421102.png)

![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
